molecular formula C19H22N2O3 B2459690 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-96-3

5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2459690
CAS No.: 1021212-96-3
M. Wt: 326.396
InChI Key: HPJVIJUUOSGPBV-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a benzyloxy group, a cyclohexyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy and cyclohexyl groups through nucleophilic substitution reactions. The hydroxyl group is often introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridine ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of a fully saturated pyridine ring.

Scientific Research Applications

5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-4-methylpent-2-enyl (tributyl)stannane
  • 1-benzyloxy-5-phenyltetrazole derivatives

Uniqueness

5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

N-cyclohexyl-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17-11-16(19(23)21-15-9-5-2-6-10-15)20-12-18(17)24-13-14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVIJUUOSGPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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